Mofezolac, chemically known as [3,4-di(4-methoxyphenyl)-5-isoxazolyl]acetic acid, is a synthetic, non-narcotic analgesic and non-steroidal anti-inflammatory drug (NSAID) [, , , , ]. It is classified as a selective cyclooxygenase-1 (COX-1) inhibitor [, , , , ]. In scientific research, Mofezolac serves as a valuable tool for investigating the roles of COX-1 in various physiological and pathological processes, including inflammation, pain, cancer, and neuroinflammation [, , , , ].
Mofezolac is a selective inhibitor of cyclooxygenase-1, an enzyme involved in the inflammatory process and the production of prostanoids from arachidonic acid. This compound has garnered attention in scientific research for its potential therapeutic applications, particularly in cancer treatment and inflammation management. Mofezolac's ability to selectively inhibit cyclooxygenase-1 over cyclooxygenase-2 makes it a valuable compound for studying the roles of these enzymes in various biological processes.
Mofezolac is classified as a non-steroidal anti-inflammatory drug (NSAID) and is recognized for its selective action on cyclooxygenase-1. It was initially synthesized for its anti-inflammatory properties and has been studied for its effects on cancer, particularly intestinal carcinogenesis. The compound is derived from a series of chemical modifications aimed at enhancing its selectivity and efficacy against cyclooxygenase enzymes .
The synthesis of mofezolac involves several chemical reactions that typically utilize coupling reagents such as 1-Hydroxybenzotriazole and N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide. The process begins with the formation of key intermediates through the reaction of various aromatic compounds with mofezolac derivatives. For instance, mofezolac can be synthesized by reacting 11-[(5-(dimethylaminonaphthalene)-1-sulfonamido]undecanoic acid with N-(4-aminophenyl)-2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetamide in the presence of coupling agents .
Mofezolac possesses a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The compound's molecular formula is C₁₈H₁₉N₃O₃S, and it features a sulfonamide group, which is critical for its interaction with cyclooxygenase enzymes.
Mofezolac undergoes several chemical reactions that enhance its therapeutic profile. Notably, it can form various derivatives through reactions with different amines or carboxylic acids, allowing researchers to explore the structure-activity relationship of these compounds.
The mechanism by which mofezolac exerts its effects primarily involves the selective inhibition of cyclooxygenase-1. By blocking this enzyme, mofezolac reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain.
Mofezolac exhibits several physical and chemical properties that are relevant to its pharmaceutical applications:
Mofezolac has several scientific uses that extend beyond its role as an anti-inflammatory agent:
Mofezolac (chemical name: [3,4-bis(4-methoxyphenyl)isoxazol-5-yl]acetic acid; CAS RN: 78967-07-4) emerged from systematic efforts to develop nonsteroidal anti-inflammatory drugs (NSAIDs) with improved target specificity. First synthesized in the late 20th century, it received approval in Japan in January 1994 under the brand name Disopain® (manufactured by Nipro ES Pharma Co., Ltd.) for treating rheumatoid arthritis, postoperative pain, and musculoskeletal conditions [1] [4] [9]. Its molecular structure features a diarylisoxazole core with two 4-methoxyphenyl groups at positions C3/C4 and an acetic acid moiety at C5, conferring unique electronic properties essential for cyclooxygenase (COX) binding [1] [8]. Unlike contemporaneous NSAIDs like ibuprofen, mofezolac’s design prioritized reversible, high-affinity COX-1 inhibition without irreversible enzyme modification (e.g., aspirin) or COX-2 preference (e.g., celecoxib) [2].
Initial clinical adoption leveraged its potent analgesic efficacy. In a phenylquinone-induced writhing murine model, oral mofezolac (1–30 mg/kg) suppressed pain responses dose-dependently, correlating with prostaglandin suppression [9]. By 2018, clinical use expanded across pain etiologies in Japan, though global adoption remained limited due to prevailing focus on COX-2 inhibitors [1]. Crucially, preclinical studies revealed unexpected therapeutic dimensions beyond analgesia:
Table 1: Key Milestones in Mofezolac Development
Year | Event | Significance | |
---|---|---|---|
1994 | First clinical approval (Japan) | Marketed as Disopain® for pain/inflammation | |
2006 | Colon cancer chemoprevention study | Demonstrated suppression of carcinogenesis in vivo | |
2017 | COX-1 co-crystal structure solved (PDB: 5WBE) | Elucidated structural basis for selectivity | |
2023 | m-Terphenylamine derivatives developed | Validated COX-1 inhibition as neuroprotective strategy | [7] |
Mofezolac’s exceptional COX-1 selectivity (selectivity index >6000) challenged historical NSAID paradigms. Traditional models attributed gastrointestinal (GI) toxicity to COX-1 inhibition and anti-inflammatory effects to COX-2 blockade. Contrarily, mofezolac demonstrated that:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7